Structural Uniqueness: Dual Heterocyclic Scaffold Versus Mono-Indole or Mono-Benzofuran Comparators
The compound possesses a hybrid indole–benzofuran architecture that is absent in the vast majority of IKK2-targeted indole carboxamides. In the patent literature, the exemplified IKK2 inhibitors are predominantly mono-indole carboxamides (e.g., compounds of Formula I in US20070254873) [1]. The benzofuran-2-carboxamide terminus introduces an additional hydrogen-bond acceptor (furan oxygen) and alters the vector of the terminal carboxamide relative to the indole plane. This structural distinction is predicted to modulate hinge-binding geometry in kinases, although no direct co-crystal structure of the target compound is publicly available.
| Evidence Dimension | Presence of benzofuran-2-carboxamide versus indole-2-carboxamide or phenyl terminus |
|---|---|
| Target Compound Data | Benzofuran-2-carboxamide terminus (furan oxygen provides additional H-bond acceptor) |
| Comparator Or Baseline | Mono-indole carboxamides disclosed in US20070254873 (e.g., indole-2-carboxamide derivatives) |
| Quantified Difference | Not directly quantified; inferred from scaffold topology |
| Conditions | Structural comparison based on patent generic formulas |
Why This Matters
Procurement of the benzofuran-containing analog enables exploration of kinase selectivity space not accessible with simpler indole carboxamides.
- [1] Kerns, J. K., Lindenmuth, M., Lin, X., Nie, H., & Thomas, S. M. (2007). Chemical Compounds. U.S. Patent Application Publication No. US20070254873 A1. View Source
